Sanfetrinem

Vue d'ensemble

Description

Sanfetrinem est un nouveau composé tricyclique de la famille des bêta-lactamines développé par GlaxoSmithKline dans les années 1990Ce composé a montré un potentiel significatif dans le traitement des infections bactériennes, en particulier la tuberculose, en raison de son activité antibactérienne à large spectre contre les bactéries Gram-négatives et Gram-positives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sanfetrinem implique plusieurs étapes clés. Une méthode notable comprend la réaction de la (2S)-2-méthoxycyclohexanone avec la 4-acétoxyazetidinone en présence de chlorure d'étain(IV) et d'une base amine tertiaire, telle que la N,N-diisopropyléthylamine. Cette réaction donne un intermédiaire clé, la cétoazetidinone, avec un rendement élevé et une diastéréosélectivité .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la réaction de Wittig, la réaction de Mitsunobu, la réaction de Dieckmann et l'hydrogénolyse catalysée par le palladium .

Analyse Des Réactions Chimiques

Types de réactions

Le sanfetrinem subit diverses réactions chimiques, notamment:

Oxydation: Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Les réactions de réduction peuvent modifier la structure du this compound, altérant potentiellement son activité antibactérienne.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs tels que le palladium sur carbone. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des niveaux de pH .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des propriétés antibactériennes modifiées. Ces dérivés peuvent être étudiés plus avant pour leur utilisation potentielle dans le traitement de différentes infections bactériennes .

Applications de la recherche scientifique

Chimie: La structure tricyclique unique du this compound en fait un sujet intéressant pour la synthèse chimique et l'analyse structurale.

Biologie: L'activité antibactérienne à large spectre du composé en a fait un outil précieux pour étudier les mécanismes de résistance bactérienne.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les protéines de liaison à la pénicilline (PBP) bactériennes, qui sont essentielles à la synthèse de la paroi cellulaire. Cette inhibition conduit à la perturbation de la formation de la paroi cellulaire bactérienne, provoquant finalement la lyse cellulaire et la mort. La structure tricyclique du composé améliore sa capacité à se lier aux PBP, ce qui le rend très efficace contre une large gamme de souches bactériennes .

Applications De Recherche Scientifique

Antibacterial Efficacy

In Vivo Studies

Sanfetrinem cilexetil has demonstrated significant antibacterial activity in various murine models. Research indicates that it effectively protects against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. In comparative studies, this compound cilexetil was found to be more effective than cefdinir and amoxicillin, with a lower effective dose required to achieve significant bacterial reduction in infected mice .

Key Findings:

- Murine Septicemia: this compound cilexetil showed potent efficacy against experimental murine septicemia, outperforming traditional antibiotics.

- Respiratory Infections: In models of respiratory infections caused by penicillin-susceptible and penicillin-resistant S. pneumoniae, it was notably more effective than amoxicillin .

| Pathogen | ED50 (mg/kg) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.09 | 4.6 to 9.8 times more effective than cefdinir |

| Streptococcus pyogenes | 0.08 | 1.8 to 112.4 times more effective than amoxicillin |

| Escherichia coli | 0.28 |

Tuberculosis Treatment

Recent studies have focused on the potential of this compound for repurposing as a treatment for tuberculosis, particularly against Mycobacterium tuberculosis. In screening over 2,000 beta-lactams, this compound was identified as the most active compound against intracellular M. tuberculosis strains, including multidrug-resistant variants .

Research Highlights:

- Intracellular Activity: this compound exhibits rapid bactericidal activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the H37Rv strain and up to 1-4 μg/mL against clinical isolates .

- Synergistic Effects: It shows strong synergistic interactions with other antitubercular agents like amoxicillin and rifampicin, enhancing its therapeutic potential .

Clinical Trials and Future Directions

Currently, this compound cilexetil is undergoing Phase 2a clinical trials aimed at evaluating its efficacy in treating tuberculosis in South Africa. The drug's ability to penetrate macrophages and target intracellular bacteria positions it as a promising candidate in the fight against this global health challenge .

Clinical Trial Insights:

- The ongoing trials are assessing the effectiveness of this compound compared to existing treatments for tuberculosis.

- Preliminary results indicate that it may offer a viable oral alternative to intravenous treatments currently used for severe cases of tuberculosis.

Mécanisme D'action

Sanfetrinem exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, ultimately causing cell lysis and death. The compound’s tricyclic structure enhances its ability to bind to PBPs, making it highly effective against a wide range of bacterial strains .

Comparaison Avec Des Composés Similaires

Composés similaires

Meropénem: Un autre antibiotique bêta-lactamine à large spectre, mais il nécessite une administration intraveineuse.

Imipénème: Un antibiotique carbapénème ayant des propriétés antibactériennes similaires, mais des voies d'administration et des profils de stabilité différents.

Amoxicilline/Acide clavulanique: Un antibiotique combiné qui comprend un inhibiteur de bêta-lactamase pour améliorer l'efficacité contre les souches résistantes

Unicité

L'unicité du sanfetrinem réside dans sa disponibilité orale et sa puissante activité intracellulaire, ce qui en fait un candidat prometteur pour le traitement des infections nécessitant une administration orale. Sa structure tricyclique offre également une stabilité et une efficacité accrues par rapport aux autres antibiotiques bêta-lactamines .

Activité Biologique

Sanfetrinem, specifically in its prodrug form this compound cilexetil, is a novel tricyclic β-lactam antibiotic that has garnered attention for its potent antibacterial properties, particularly against various strains of bacteria, including those resistant to conventional treatments. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential applications in treating infections such as tuberculosis.

Overview of this compound

This compound is part of a new class of antibiotics known as trinems. It exhibits high stability against β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound has shown promise in treating infections caused by both gram-positive and gram-negative bacteria, including penicillin-resistant strains of Streptococcus pneumoniae.

Efficacy Against Bacterial Infections

In a study comparing this compound cilexetil with cefdinir and amoxicillin, it was found to be significantly more effective in protecting mice from infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. The results indicated that this compound cilexetil had a 50% effective dose (ED50) of 0.18 mg/kg against respiratory infections caused by penicillin-susceptible S. pneumoniae, which was 1.6 times more effective than amoxicillin .

Table 1: Comparative Efficacy of this compound Cilexetil

| Bacterial Strain | ED50 (mg/kg) | Comparison with Amoxicillin |

|---|---|---|

| PSSP | 0.18 | 1.6 times more effective |

| PRSP | N/A | More effective |

This compound's mechanism involves inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Activity Against Mycobacterium tuberculosis

Recent research has highlighted this compound's potential in treating tuberculosis (TB). In vitro studies demonstrated that this compound cilexetil exhibits strong bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimal inhibitory concentration (MIC) for this compound against Mtb was found to be as low as 0.5 μg/mL .

Case Studies and Clinical Trials

- Phase 2A Clinical Trial : A clinical trial investigating this compound cilexetil for pulmonary TB showed promising early bactericidal activity and safety profiles .

- Animal Models : In murine models, treatment with this compound resulted in significant reductions in bacterial loads in lungs infected with Mtb, demonstrating its potential as an effective treatment option .

Table 2: Efficacy of this compound Against Mtb

| Strain Type | MIC (μg/mL) | Notes |

|---|---|---|

| Drug-Susceptible | 0.5 | Effective in vitro |

| MDR/XDR | 1-4 | Effective against resistant strains |

Pharmacokinetics and Safety Profile

This compound cilexetil displays favorable pharmacokinetic properties, including good oral bioavailability and distribution in tissues. Studies indicate that it does not induce micronuclei in rat bone marrow cells or cause DNA damage when administered correctly . However, caution is advised as genotoxic effects were observed in cells lacking carboxylesterase activity .

Propriétés

Numéro CAS |

156769-21-0 |

|---|---|

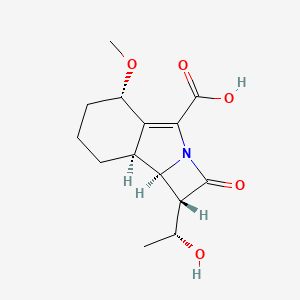

Formule moléculaire |

C14H19NO5 |

Poids moléculaire |

281.30 g/mol |

Nom IUPAC |

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid |

InChI |

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1 |

Clé InChI |

ICFDDEJRXZSWTA-KJFVXYAMSA-N |

SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |

SMILES isomérique |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O |

SMILES canonique |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GV 118819X GV-118819X GV118819X sanfetrinem |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.